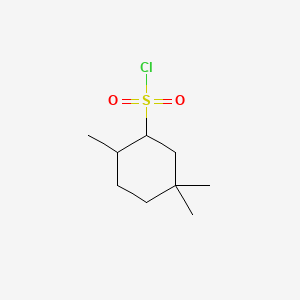
2,5,5-Trimethylcyclohexane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,5-Trimethylcyclohexane-1-sulfonyl chloride is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its cyclohexane ring structure substituted with three methyl groups and a sulfonyl chloride functional group. Its unique structure imparts distinct chemical properties, making it valuable for specific synthetic and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,5-Trimethylcyclohexane-1-sulfonyl chloride typically involves the chlorosulfonation of 2,5,5-trimethylcyclohexanol. The reaction is carried out using chlorosulfonic acid (HSO3Cl) under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous flow of reactants through a reactor system. This method ensures consistent product quality and higher yields. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions: 2,5,5-Trimethylcyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
科学的研究の応用
2,5,5-Trimethylcyclohexane-1-sulfonyl chloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, including dyes, agrochemicals, and surfactants.
作用機序
The mechanism of action of 2,5,5-Trimethylcyclohexane-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
- 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride
- Phenylsulfonyl chloride
- Methanesulfonyl chloride
Comparison: 2,5,5-Trimethylcyclohexane-1-sulfonyl chloride is unique due to its cyclohexane ring structure with three methyl groups, which imparts steric hindrance and influences its reactivity. Compared to other sulfonyl chlorides, it offers distinct selectivity in reactions and is particularly useful in synthesizing sterically hindered sulfonyl derivatives.
特性
分子式 |
C9H17ClO2S |
|---|---|
分子量 |
224.75 g/mol |
IUPAC名 |
2,5,5-trimethylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO2S/c1-7-4-5-9(2,3)6-8(7)13(10,11)12/h7-8H,4-6H2,1-3H3 |
InChIキー |
BTAPNVDTUKFZLY-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1S(=O)(=O)Cl)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



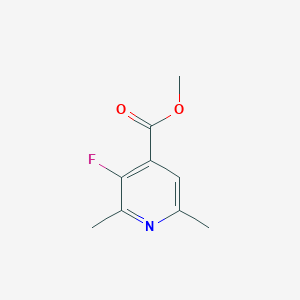
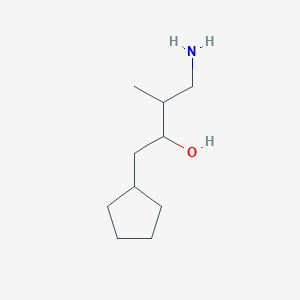
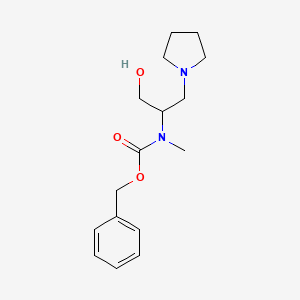

![(3R,5S,8S)-8-cyclohexyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-18-methoxy-13,13-dimethyl-22-(methylamino)-7,10-dioxo-2,11-dioxa-6,9,21-triazatetracyclo[15.6.2.1^{3,6.0^{20,24]hexacosa-1(23),17(25),18,20(24),21-pentaene-5-carboxamide](/img/structure/B13648506.png)


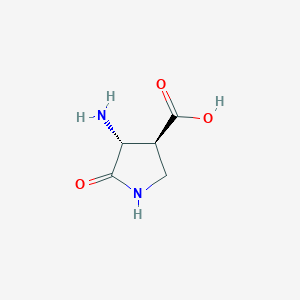

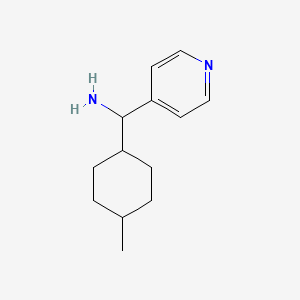
![4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-methylpyridine-2-carboxamide](/img/structure/B13648541.png)
![6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13648546.png)
![tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate dihydrochloride](/img/structure/B13648567.png)
